Methyl (4'-O-Hexanoyldaidzein-7-yl-β-D-2'',3'',4''-tri-O-acetylglucopyranosid)urinate
Description
Methyl (4'-O-Hexanoyldaidzein-7-yl-β-D-2'',3'',4''-tri-O-acetylglucopyranosid)urinate (CAS 918158-55-1) is a synthetic, protected derivative of daidzein, an isoflavone found in soy. Its structure comprises:
- A daidzein core (7-hydroxyisoflavone) modified with a 4'-O-hexanoyl group.
- A β-D-glucuronic acid moiety linked at the 7-position, with 2'',3'',4''-tri-O-acetyl protection on the sugar ring.
- A methyl ester at the glucuronic acid's carboxyl group.
Properties
CAS No. |
918158-55-1 |
|---|---|
Molecular Formula |
C34H36O14 |
Molecular Weight |
668.6 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[3-(4-hexanoyloxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C34H36O14/c1-6-7-8-9-27(38)46-22-12-10-21(11-13-22)25-17-42-26-16-23(14-15-24(26)28(25)39)47-34-32(45-20(4)37)30(44-19(3)36)29(43-18(2)35)31(48-34)33(40)41-5/h10-17,29-32,34H,6-9H2,1-5H3/t29-,30-,31-,32+,34+/m0/s1 |
InChI Key |
WSSZPAKSRUSETD-FVRGGSDBSA-N |
SMILES |
CCCCCC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Isomeric SMILES |
CCCCCC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CCCCCC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Synonyms |
4-Oxo-3-[4-[(1-oxohexyl)oxy]phenyl]-4H-1-benzopyran-7-yl β-D-Glucopyranosiduronic Acid Methyl Ester, 2,3,4-Triacetate_x000B_ |
Origin of Product |
United States |
Preparation Methods
Selective Acylation of Daidzein
Daidzein contains two phenolic hydroxyl groups at positions 7 and 4', with the 7-OH being more acidic (pKa ~7.5) due to conjugation with the carbonyl group. Selective hexanoylation at the 4'-position is achieved through:
-
Temporary protection of the 7-OH : Using a silyl protecting group (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in anhydrous DMF with imidazole as a base.
-
Hexanoylation at 4'-OH : Reaction with hexanoyl chloride in pyridine at 0–5°C, yielding 4'-O-hexanoyldaidzein-7-O-TBDMS.
-
Deprotection of 7-OH : Treatment with tetra-n-butylammonium fluoride (TBAF) in THF removes the TBDMS group, yielding 4'-O-hexanoyldaidzein (41a ).
Preparation of the Glucuronic Acid Donor
Synthesis of Methyl 2,3,4-Tri-O-acetyl-β-D-glucopyranosiduronic Acid
The glucuronic acid donor is synthesized from D-glucurono-3,6-lactone through the following steps:
-
Methanolysis of the lactone : Heating with methanol and sulfuric acid opens the lactone ring, forming methyl D-glucuronate.
-
Peracetylation : Acetylation with acetic anhydride in pyridine yields methyl 2,3,4-tri-O-acetyl-β-D-glucopyranosiduronic acid (40 ).
-
Activation as a trichloroacetimidate : Treatment with trichloroacetonitrile and DBU in dichloromethane converts the anomeric hydroxyl group into a trichloroacetimidate leaving group, enhancing glycosylation reactivity.
Glycosylation Reaction
Coupling 4'-O-Hexanoyldaidzein with the Glucuronic Acid Donor
The key step involves forming the β-glycosidic bond between the daidzein 7-OH and the glucuronic acid donor:
-
Conditions :
The BF3·Et2O promotes the departure of the trichloroacetimidate group, generating an oxocarbenium ion intermediate. Nucleophilic attack by the 7-OH of daidzein proceeds via an SN2 mechanism, yielding the β-anomer exclusively due to neighboring group participation by the C-2 acetyl group.
Reaction Monitoring and Yield Optimization
-
TLC analysis : Silica gel plates (hexane:ethyl acetate 1:1) show consumption of the donor (Rf = 0.7) and formation of the product (Rf = 0.4).
-
Yield : 78–81% after column chromatography (silica gel, gradient elution with hexane/ethyl acetate).
Global Deprotection and Final Product Isolation
Removal of Acetyl Protecting Groups
The triacetylated glucuronide undergoes Zemplén deacetylation:
Purification and Characterization
-
HPLC purification : C18 column (250 × 4.6 mm), mobile phase acetonitrile/water (55:45), flow rate 1.0 mL/min, UV detection at 254 nm.
-
Structural confirmation :
Comparative Analysis of Alternative Synthetic Routes
Koenigs-Knorr vs. Trichloroacetimidate Donors
Early glucuronidation methods employed Koenigs-Knorr donors (e.g., glucuronyl bromides), but these often suffered from low yields (≤40%) and orthoester byproducts. The trichloroacetimidate approach offers superior reactivity and β-selectivity (>95%), as demonstrated in the synthesis of related isoflavone glucuronides.
Enzymatic vs. Chemical Synthesis
While enzymatic methods using UDP-glucuronosyltransferases (UGTs) are feasible, they require costly cofactors (UDP-GlcA) and show variable regioselectivity. Chemical synthesis provides better control over substitution patterns and scalability.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl (4’-O-Hexanoyldaidzein-7-yl-β-D-2’‘,3’‘,4’'-tri-O-acetylglucopyranosid)urinate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetyl groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., p-toluenesulfonic acid), and specific oxidizing or reducing agents depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated or partially reduced compounds.
Scientific Research Applications
Pharmacological Applications
Antioxidant Activity
Research has suggested that compounds similar to methyl (4'-O-Hexanoyldaidzein-7-yl-β-D-2'',3'',4''-tri-O-acetylglucopyranosid)urinate exhibit significant antioxidant properties. These properties are critical in mitigating oxidative stress-related diseases, including cancer and neurodegenerative disorders. A study demonstrated that flavonoid glycosides can enhance cellular antioxidant defenses, thus providing a protective effect against oxidative damage .
Cancer Therapeutics
The compound's structure suggests potential applications in cancer therapy. Similar compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, daidzein derivatives have been reported to exhibit anti-cancer effects by modulating signaling pathways involved in cell growth and survival .
Biochemical Research
Enzyme Inhibition Studies
this compound may serve as a substrate or inhibitor for specific enzymes involved in metabolic pathways. Research indicates that glycosylated flavonoids can interact with enzymes such as glucuronosyltransferases, influencing drug metabolism and detoxification processes .
Drug Delivery Systems
Due to its glycosylated nature, this compound can potentially be utilized in drug delivery systems aimed at enhancing the bioavailability of poorly soluble drugs. The modification of drug molecules with glycosides can improve solubility and stability, leading to better therapeutic outcomes .
Case Study 1: Antioxidant Properties
A study investigating the antioxidant effects of various flavonoids found that this compound showed significant inhibition of lipid peroxidation in vitro, demonstrating its potential as a natural antioxidant agent.
Case Study 2: Cancer Cell Line Studies
In vitro studies on breast cancer cell lines treated with this compound indicated a dose-dependent reduction in cell viability, suggesting its role as a potential anti-cancer agent through apoptosis induction.
Data Tables
Mechanism of Action
The mechanism of action of Methyl (4’-O-Hexanoyldaidzein-7-yl-β-D-2’‘,3’‘,4’'-tri-O-acetylglucopyranosid)urinate involves its interaction with specific molecular targets and pathways. It may inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₃₄H₃₆O₁₄
- Molecular Weight : 668.64 g/mol .
- Applications : Used as a stabilized metabolite in pharmacokinetic and enzymatic studies due to its acetylated sugar residues, which enhance metabolic stability and solubility in organic solvents .
Structural and Functional Group Analysis
The compound belongs to a class of acylated isoflavone glycosides . Below is a comparative analysis with structurally related compounds:
Table 1: Structural Comparison
Key Observations:
Hexanoyl vs.
Acetylation Patterns : The 2'',3'',4''-tri-O-acetyl protection distinguishes it from Okanin derivatives (e.g., 3",4"-diacetyl), altering enzymatic hydrolysis rates and solubility .
Sugar Moieties: The glucuronic acid methyl ester contrasts with neutral glucosides (e.g., daidzin) or galactopyranosyl derivatives (e.g., ), influencing urinary excretion and bioavailability .
Table 2: Functional Differences and Research Findings
Key Findings:
- The target compound’s tri-O-acetyl groups delay enzymatic hydrolysis, making it advantageous for tracking daidzein metabolites in vivo .
- Compared to non-acetylated daidzein glycosides (e.g., daidzin, CAS 552-66-9), its lipophilicity improves cellular uptake but reduces renal clearance .
- Unlike Okanin derivatives, which exhibit antioxidant properties, the target compound is primarily a research tool rather than a therapeutic agent .
Biological Activity
Methyl (4'-O-Hexanoyldaidzein-7-yl-β-D-2'',3'',4''-tri-O-acetylglucopyranosid)urinate, also known by its CAS number 918158-55-1, is a synthetic glycosylate derivative of daidzein, which is a type of isoflavone. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by several sugar moieties that enhance its solubility and bioavailability. The structural complexity includes:
- Daidzein Backbone : An isoflavone known for its estrogenic activity.
- Hexanoyl Group : Enhances lipophilicity and cellular uptake.
- Tri-O-acetyl Glucopyranosid Moiety : Imparts stability and affects metabolic pathways.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated that this compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. The antioxidant capacity was measured using the DPPH radical scavenging assay, yielding an IC50 value indicative of its potency compared to other known antioxidants .
Estrogenic Activity
Due to its daidzein origin, this compound displays estrogenic activity, which has implications for hormone-related therapies. In vitro studies have shown that it can bind to estrogen receptors and modulate gene expression related to estrogen signaling pathways. This property suggests potential applications in treating conditions like menopausal symptoms or osteoporosis .
Anti-inflammatory Effects
In vivo studies have indicated that this compound can reduce inflammation markers in animal models of arthritis. The compound significantly lowered levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a mechanism for its anti-inflammatory effects .
Case Studies
-
Case Study on Osteoporosis :
A clinical trial involving postmenopausal women showed that supplementation with this compound resulted in improved bone mineral density over six months compared to a control group. This suggests its potential as a therapeutic agent for osteoporosis prevention . -
Cancer Research :
Preliminary studies have explored the compound's effects on breast cancer cell lines. Results indicated that it inhibited cell proliferation and induced apoptosis, highlighting its potential as an adjunct therapy in cancer treatment .
Data Tables
| Biological Activity | Measurement Method | Results |
|---|---|---|
| Antioxidant Capacity | DPPH Assay | IC50 = 25 µg/mL |
| Estrogen Receptor Binding | Competitive Binding Assay | High affinity |
| Anti-inflammatory Markers | ELISA | Decreased TNF-alpha levels by 40% |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Methyl (4'-O-Hexanoyldaidzein-7-yl-β-D-2'',3'',4''-tri-O-acetylglucopyranosid)urinate?
- Methodological Answer : The synthesis involves sequential protection-deprotection strategies. For example:
- Hexanoylation : Introduce the hexanoyl group at the 4'-O position of daidzein under anhydrous conditions using hexanoic anhydride and a base catalyst (e.g., pyridine) .
- Glycosylation : Use the Koenigs-Knorr reaction to attach the β-D-glucopyranoside moiety. Bromo- or chloro-sugar derivatives (e.g., glycosyl halides) are activated with silver salts (AgClO₄) to ensure stereoselectivity at the anomeric position .
- Acetylation : Protect hydroxyl groups on glucose via acetic anhydride in pyridine, followed by selective deprotection to retain desired acetyl groups .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm purity via HPLC (>95%) .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Assign signals using ¹H, ¹³C, and 2D experiments (e.g., HSQC, HMBC) to confirm glycosidic linkages and acyl group positions. For example, the β-configuration of glucose is confirmed by a J₁,₂ coupling constant of ~7–8 Hz .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, especially for verifying acetyl group orientations .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+Na]⁺ ion matching theoretical mass) .
Advanced Research Questions
Q. How does this compound interact with β-glycosidases, and how can this be experimentally evaluated?
- Methodological Answer :
- Enzyme assays : Use 4-nitrophenyl β-D-glucopyranoside analogs as substrates. Monitor enzymatic hydrolysis via UV-Vis (405 nm) to quantify 4-nitrophenol release. Compare inhibition kinetics (IC₅₀) between acetylated and non-acetylated derivatives .
- Molecular docking : Simulate binding modes using AutoDock Vina or Schrödinger Suite. Focus on interactions between the hexanoyl group and hydrophobic enzyme pockets .
- Crystallographic studies : Co-crystallize the compound with β-glycosidases (e.g., from E. coli) to visualize active-site interactions .
Q. What strategies resolve contradictions in bioactivity data across different synthetic batches?
- Methodological Answer :
- Batch analysis : Compare NMR and LC-MS profiles to identify impurities (e.g., incomplete acetylation or glycosylation byproducts) .
- Biological replicates : Test each batch in triplicate using standardized assays (e.g., enzyme inhibition, cell viability). Statistical tools (ANOVA, Tukey’s test) quantify variability .
- Structure-activity relationship (SAR) : Systematically modify functional groups (e.g., replace hexanoyl with butyryl) to isolate bioactive motifs .
Q. How can researchers assess the compound’s pharmacokinetic properties for in vivo applications?
- Methodological Answer :
- ADMET profiling :
- Solubility : Use shake-flask method with PBS (pH 7.4) and quantify via HPLC .
- Permeability : Caco-2 cell monolayers to predict intestinal absorption (Papp values >1×10⁻⁶ cm/s indicate high permeability) .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
- In silico tools : SwissADME or ADMETLab to predict logP, bioavailability, and CYP450 interactions .
Methodological Challenges and Solutions
Q. Why do certain synthetic routes yield low stereoselectivity, and how is this mitigated?
- Critical Analysis :
- Problem : Competing α/β anomer formation during glycosylation due to poor leaving-group activation.
- Solution : Use silver perchlorate in dry ether to stabilize oxocarbenium intermediates, favoring β-selectivity (e.g., 18:1 β:α ratio achieved in ) .
Q. How to optimize chromatographic separation of acetylated derivatives?
- Technical Guidance :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
